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Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetone

Cat. No.: B057033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 3,4-
Dimethoxyphenylacetone to its corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-2-ol,

or its corresponding amine, 3,4-dimethoxyamphetamine. Two primary methods are detailed:

metal hydride reduction using sodium borohydride for the synthesis of the alcohol, and catalytic

hydrogenation using Raney Nickel for the synthesis of both the alcohol and the amine.

Data Presentation
The following table summarizes the quantitative data for the described reduction methods.
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Experimental Protocols
Metal Hydride Reduction of 3,4-
Dimethoxyphenylacetone to 1-(3,4-
dimethoxyphenyl)propan-2-ol
This protocol details the reduction of the ketone functionality to a secondary alcohol using

sodium borohydride, a mild and selective reducing agent.[1]

Materials:

3,4-Dimethoxyphenylacetone

Sodium Borohydride (NaBH₄)
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Methanol (or Ethanol)

Deionized Water

Hydrochloric Acid (1 M)

Dichloromethane (or Ethyl Acetate)

Anhydrous Sodium Sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3,4-Dimethoxyphenylacetone (1

equivalent) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath with

continuous stirring.

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to

the cooled solution.[2] Control the rate of addition to maintain the temperature below 10 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30

minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C

until the pH is acidic and gas evolution ceases.

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add

deionized water to the residue and extract the aqueous layer three times with

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b057033?utm_src=pdf-body
https://organic-synthesis.com/https-organic-synthesis-com-aldehyde-to-alcohol-using-nabh4-reduction/
https://organic-synthesis.com/https-organic-synthesis-com-aldehyde-to-alcohol-using-nabh4-reduction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dichloromethane.[3]

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium

sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield

the crude 1-(3,4-dimethoxyphenyl)propan-2-ol.

Purification (Optional): The crude product can be purified by column chromatography on

silica gel if necessary.

Catalytic Hydrogenation of 3,4-Dimethoxyphenylacetone
to 1-(3,4-dimethoxyphenyl)propan-2-ol
This method employs catalytic hydrogenation with Raney Nickel to achieve the reduction. This

procedure is adapted from the reduction of a structurally similar compound, 3,4-

dimethoxyacetophenone.[4]

Materials:

3,4-Dimethoxyphenylacetone

Raney Nickel (activated)

Water (or other protic solvent)

Hydrogenation apparatus (e.g., Parr shaker)

Filtration apparatus

Procedure:

Catalyst Preparation: Prepare active Raney Nickel catalyst according to established

procedures or use a commercially available, pre-activated catalyst.

Reaction Setup: In a suitable pressure vessel, suspend 3,4-Dimethoxyphenylacetone (1

equivalent) and the Raney Nickel catalyst (0.05-0.5 parts by mass) in an aqueous medium.

[4]
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 5-10

bar with hydrogen and heat the mixture to 50-100 °C with vigorous stirring.[4]

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

The reaction is typically complete within 7 hours.

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen,

filter the catalyst from the reaction mixture.

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3,4-

dimethoxyphenyl)propan-2-ol. The product is often of high purity and may not require further

purification.

Reductive Amination of 3,4-Dimethoxyphenylacetone to
3,4-Dimethoxyamphetamine
This protocol describes the conversion of the ketone to a primary amine via reductive amination

using Raney Nickel and ammonia.

Materials:

3,4-Dimethoxyphenylacetone

Raney Nickel (activated)

Anhydrous Ammonia

Ethanol

Hydrogen Gas

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

Imine Formation and Reduction: In a pressure vessel, combine 3,4-
Dimethoxyphenylacetone, ethanol, and activated Raney Nickel. Cool the mixture and

saturate with anhydrous ammonia.
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Hydrogenation: Seal the vessel and purge with hydrogen. Pressurize to approximately 3.4

bar (50 psig) with hydrogen and shake at room temperature.

Reaction Monitoring: The reaction is typically complete within 24 hours, as indicated by the

cessation of hydrogen uptake.

Work-up: Carefully vent the excess hydrogen and ammonia. Filter the catalyst from the

reaction mixture.

Isolation: Acidify the filtrate with a suitable acid (e.g., HCl in ethanol) to precipitate the amine

salt. The salt can be collected by filtration and recrystallized if necessary. The free amine can

be obtained by neutralization and extraction.

Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described reduction

procedures.

Metal Hydride Reduction Workflow

1. Dissolve 3,4-Dimethoxyphenylacetone
in Methanol 2. Cool to 0°C 3. Add NaBH4 4. Reaction at 0°C to RT 5. Quench with HCl 6. Extraction with Dichloromethane 7. Dry and Concentrate Product: 1-(3,4-dimethoxyphenyl)propan-2-ol

Click to download full resolution via product page

Metal Hydride Reduction Workflow

Catalytic Hydrogenation Workflow

1. Suspend Ketone and
Raney Nickel in Solvent 2. Pressurize with H2 3. Heat and Stir 4. Monitor H2 Uptake 5. Cool and Vent 6. Filter Catalyst 7. Concentrate Filtrate Product: 1-(3,4-dimethoxyphenyl)propan-2-ol

Click to download full resolution via product page

Catalytic Hydrogenation Workflow
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Reductive Amination Workflow

1. Combine Ketone, Raney Ni,
Ethanol, and Ammonia 2. Pressurize with H2 3. Shake at Room Temperature 4. Monitor H2 Uptake 5. Vent and Filter 6. Isolate Amine Salt Product: 3,4-Dimethoxyamphetamine

Click to download full resolution via product page

Reductive Amination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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